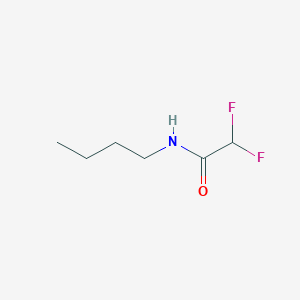

N-Butyl-2,2-difluoroacetamide

Description

Structure

3D Structure

Properties

CAS No. |

368-33-2 |

|---|---|

Molecular Formula |

C6H11F2NO |

Molecular Weight |

151.15 g/mol |

IUPAC Name |

N-butyl-2,2-difluoroacetamide |

InChI |

InChI=1S/C6H11F2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |

InChI Key |

WTYBREGDZFNYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl 2,2 Difluoroacetamide and Functionalized Derivatives

Direct Synthesis Approaches to N-Butyl-2,2-difluoroacetamide

Direct synthetic routes to this compound primarily involve the formation of the amide bond between a difluoroacetic acid precursor and n-butylamine, or the alkylation of a pre-formed difluoroacetamide.

The direct amidation of difluoroacetic acid or its activated derivatives with n-butylamine represents a fundamental approach to this compound. While the direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, various strategies can overcome this. nih.gov The use of coupling reagents, such as carbodiimides, can facilitate the reaction under milder conditions. nih.gov Alternatively, the activation of difluoroacetic acid as an acyl halide or anhydride (B1165640) allows for a more facile reaction with n-butylamine. researchgate.net For instance, the reaction of 11-bromoundecanoic acid with N-butyl-N-methylamine proceeds via an intermediate acyl chloride to form the corresponding amide. researchgate.net

Industrial processes for amide bond formation often rely on activating the carboxylic acid as an acyl halide, acyl imidazole, acyl azide, anhydride, or active ester, followed by aminolysis. nih.gov However, these methods can generate significant waste. nih.gov More atom-economical and environmentally friendly approaches involve the direct catalyzed amidation of the carboxylic acid and amine. nih.gov Although high temperatures are often required to overcome salt formation, catalytic systems, such as those using nickel dichloride, have shown promise in promoting direct amidation under less harsh conditions. nih.gov

An alternative synthetic route involves the N-alkylation of 2,2-difluoroacetamide (B1351127) with a suitable butylating agent, such as n-butyl iodide or n-butyl bromide. The nitrogen atom in an amide is generally not a strong nucleophile, necessitating the use of a strong base to deprotonate the amide and form a more nucleophilic conjugate base. stackexchange.com Common bases for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or even stronger bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA). nih.govstackexchange.com

Phase-transfer catalysis offers a milder alternative for N-alkylation reactions. researchgate.net Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between an imide and an alkyl halide under solvent-free conditions in the presence of a base like potassium carbonate. researchgate.net This method has proven effective for the N-benzylation and N-ethylation of various imides. researchgate.net The alkylation of amides can be challenging due to the potential for deprotonation at the more acidic nitrogen. nih.gov Careful optimization of the reaction conditions, including the choice of base and the addition of ligands like tetramethylethylenediamine (TMEDA), can improve the yield of the desired N-alkylated product. nih.gov

Catalytic Functionalization of the 2,2-Difluoroacetamide Core

The 2,2-difluoroacetamide core serves as a versatile platform for further molecular elaboration through catalytic functionalization reactions. These methods introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the α-arylation of carbonyl compounds, including difluoroacetamides. These reactions typically involve the formation of an enolate from the difluoroacetamide, which then participates in a catalytic cycle with a transition metal catalyst and an aryl halide.

Copper catalysis has emerged as a valuable strategy for the arylation of various substrates, including amides. mdpi.comnih.gov Copper-catalyzed reactions can sometimes offer advantages over palladium-catalyzed systems, particularly in terms of cost and, in some cases, reactivity. nih.gov

A significant advancement in this area is the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids. nih.govmdpi.comnih.govresearchgate.nethelsinki.fi This methodology provides a direct route to α-aryl-α,α-difluoroacetamides. The reaction is believed to proceed through a transition-metal-assisted mechanism. nih.gov One proposed pathway involves the oxidative addition of the 2-bromo-2,2-difluoroacetamide (B1273100) to a copper(I) catalyst, followed by a series of transformations that ultimately lead to the desired C-C bond formation. nih.gov

This synthetic protocol has demonstrated broad substrate scope and functional group tolerance. nih.govmdpi.com A wide range of both electron-rich and electron-deficient aryl boronic acids can be successfully coupled. nih.govresearchgate.nethelsinki.fi Similarly, the reaction is compatible with various substituents on the nitrogen atom of the difluoroacetamide, including both aliphatic and aromatic groups. nih.govresearchgate.net The efficiency of this method allows for the preparation of diverse aromatic amides in good to excellent yields, and the reactions have been successfully scaled up to gram quantities. nih.govresearchgate.nethelsinki.fi

The reaction conditions are typically mild, often conducted at room temperature under an inert atmosphere. nih.gov The choice of solvent and base can be crucial for optimizing the reaction yield.

Table 1: Examples of Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Aryl Boronic Acids nih.gov

| Entry | 2-Bromo-2,2-difluoroacetamide | Aryl Boronic Acid | Product | Yield (%) |

| 1 | N-benzyl-2-bromo-2,2-difluoroacetamide | Phenylboronic acid | N-benzyl-2,2-difluoro-2-phenylacetamide | 87 |

| 2 | N,N-dibenzyl-2-bromo-2,2-difluoroacetamide | 4-Methoxyphenylboronic acid | N,N-dibenzyl-2,2-difluoro-2-(4-methoxyphenyl)acetamide | 90 |

| 3 | N-(4-fluorophenyl)-2-bromo-2,2-difluoroacetamide | 3,5-Dimethylphenylboronic acid | N-(4-fluorophenyl)-2,2-difluoro-2-(3,5-dimethylphenyl)acetamide | 85 |

| 4 | N-butyl-2-bromo-2,2-difluoroacetamide | 4-(Trifluoromethyl)phenylboronic acid | N-butyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide | 78 |

Transition Metal-Catalyzed Arylation Reactions

Copper-Catalyzed Arylation of Halogenated Difluoroacetamides

Reactivity with Aryl Trialkoxysilanes

A notable synthetic strategy involves the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides using aryl trialkoxysilanes as the aryl source. nih.govresearchgate.net This method provides a direct route to aromatic amides. The reaction is tolerant of a wide array of functional groups on both the aryl trialkoxysilane and the difluoroacetamide substrate. nih.gov

The protocol demonstrates excellent efficiency for aryl substrates with both electron-donating and electron-withdrawing substituents in ortho-, meta-, and para-positions. nih.gov This includes alkyl groups, alkoxy groups, halogens (including fluorine), and trifluoromethyl groups. nih.gov Importantly, the substitution pattern on the amide nitrogen of the 2-bromo-2,2-difluoroacetamide does not negatively impact the reaction's efficiency, with both alkyl (like n-butyl) and aryl substituents being well-tolerated. nih.gov The synthetic utility of this methodology has been proven through successful gram-scale reactions. nih.govmdpi.com

A proposed mechanism suggests that a 2-bromo-2,2-difluoroacetamide unit undergoes oxidative addition on a copper catalyst, followed by a rearrangement and subsequent reaction with the aryl trialkoxysilane to form the C-C bond, ultimately yielding the desired α-aryl-α,α-difluoroacetamide. nih.gov

Table 1: Copper-Catalyzed Arylation of 2-bromo-2,2-difluoro-N-phenylacetamide with Various Aryl Trialkoxysilanes

| Aryl Trialkoxysilane | Product | Yield (%) |

| trimethoxy(4-(trifluoromethyl)phenyl)silane | N-phenyl-4-(trifluoromethyl)benzamide | 85 |

| trimethoxy(p-tolyl)silane | 4-methyl-N-phenylbenzamide | 82 |

| (4-methoxyphenyl)trimethoxysilane | 4-methoxy-N-phenylbenzamide | 78 |

| trimethoxy(naphthalen-1-yl)silane | N-phenyl-1-naphthamide | 75 |

| (3-chlorophenyl)trimethoxysilane | 3-chloro-N-phenylbenzamide | 88 |

This table presents a selection of results from the broader study to illustrate the scope of the reaction. nih.gov

Transformations Involving Dimethyl-Aryl-Sulfonium Salts

In addition to aryl silanes, dimethyl-aryl-sulfonium salts have been successfully employed as arylating agents in copper-catalyzed reactions with 2-bromo-2,2-difluoroacetamides. nih.govresearchgate.net This transformation provides another efficient pathway to synthesize aromatic amides from difluoroacetamide precursors. researchgate.net

The reaction scope is broad, accommodating a variety of substituents on the aryl sulfonium (B1226848) salt. nih.gov Both electron-rich and electron-deficient aryl groups can be introduced successfully. researchgate.net Similar to the methodology using aryl trialkoxysilanes, this protocol is not sensitive to the nature of the substituents on the amide nitrogen, allowing for the use of a wide range of aliphatic and aromatic secondary or tertiary 2-bromo-2,2-difluoroacetamides. nih.govresearchgate.net The process has been demonstrated to be scalable, with successful reactions performed on a 10 mmol scale. mdpi.com

Table 2: Copper-Catalyzed Arylation with Dimethyl-Aryl-Sulfonium Triflates

| Arylating Agent | Substrate | Product | Yield (%) |

| dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | 2-bromo-2,2-difluoro-N-phenylacetamide | N-phenyl-4-(trifluoromethyl)benzamide | 86 |

| dimethyl(p-tolyl)sulfonium triflate | 2-bromo-2,2-difluoro-N-phenylacetamide | 4-methyl-N-phenylbenzamide | 79 |

| (4-methoxyphenyl)dimethylsulfonium triflate | 2-bromo-2,2-difluoro-N-phenylacetamide | 4-methoxy-N-phenylbenzamide | 75 |

This table showcases representative examples from the study to highlight the reaction's effectiveness. nih.gov

Palladium-Catalyzed α-Arylation of α,α-Difluoroacetamide Enolates

The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a powerful and versatile method for forming carbon-carbon bonds. nih.govnih.gov This strategy has been successfully extended to the enolates of α,α-difluoroacetamides, providing a direct route to α-aryl-α,α-difluoroacetamides. nih.govacs.org These products are valuable building blocks, as they can be converted into other important fluorine-containing compounds like 2-aryl-2,2-difluoroethanols, -ethylamines, and various α-aryl-α,α-difluoro carbonyl derivatives. nih.govacs.org

Generation and Reactivity of Trimethylsilyl (B98337) Enolates

A significant challenge in the α-arylation of less acidic carbonyl compounds like amides is the generation of the corresponding enolate. To overcome this, a method utilizing the silicon enolates of α,α-difluoroacetamides has been developed. acs.org Specifically, α,α-difluoro-α-(trimethylsilyl)acetamides serve as effective precursors. nih.gov

These trimethylsilyl enolates react with a range of aryl and heteroaryl bromides in the presence of a highly active and air- and moisture-stable palladacyclic complex. nih.govacs.org The reaction requires a fluoride (B91410) source, such as potassium fluoride (KF), to activate the enolate for the cross-coupling process. acs.org The electrophilicity of the fluorinated amide facilitates this palladium-catalyzed cross-coupling, making it a versatile platform for generating a variety of α,α-difluoro carbonyl compounds under mild conditions. nih.govacs.org

Scope and Substrate Compatibility in Arylation Reactions

The palladium-catalyzed α-arylation of α,α-difluoroacetamide trimethylsilyl enolates exhibits a broad substrate scope. nih.govacs.org The reaction is compatible with a wide variety of electronically diverse aryl and heteroaryl bromides, which undergo the transformation to produce α-aryl-α,α-difluoroacetamides in high yields. nih.gov

The methodology tolerates aryl bromides containing various functional groups. berkeley.edu The reaction is not limited to simple aryl systems; heteroaryl bromides also participate effectively in the coupling. The choice of ligand on the palladium catalyst is crucial for high efficiency, with sterically hindered, electron-rich phosphine (B1218219) ligands like P(t-Bu)₂Cy showing superior performance. nih.govacs.org

Table 3: Palladium-Catalyzed α-Arylation of an α,α-Difluoroacetamide Silyl Enolate with Various Aryl Bromides

| Aryl Bromide | Ligand | Product | Yield (%) |

| 4-Bromo-tert-butylbenzene | P(t-Bu)₂Cy | α-(4-tert-butylphenyl)-N,N-diethyl-2,2-difluoroacetamide | 95 |

| 4-Bromoanisole | P(t-Bu)₂Cy | N,N-diethyl-2,2-difluoro-α-(4-methoxyphenyl)acetamide | 91 |

| 1-Bromo-4-cyanobenzene | P(t-Bu)₂Cy | α-(4-cyanophenyl)-N,N-diethyl-2,2-difluoroacetamide | 85 |

| 2-Bromopyridine | P(t-Bu)₂Cy | N,N-diethyl-2,2-difluoro-α-(pyridin-2-yl)acetamide | 78 |

| 1-Bromo-3-fluorobenzene | P(t-Bu)₂Cy | N,N-diethyl-2,2-difluoro-α-(3-fluorophenyl)acetamide | 89 |

Data synthesized from findings reported in the literature to demonstrate the reaction's scope. nih.govacs.org

Nickel-Catalyzed Hydrodifluoromethylation of Unsaturated Systems

The introduction of the difluoromethyl (CF₂H) group is a valuable strategy in medicinal chemistry to alter the properties of bioactive molecules. chemistryviews.org Nickel-catalyzed hydrodifluoromethylation of unsaturated systems represents a direct approach for this purpose. While much focus has been on alkenes, the hydrodifluoromethylation of alkynes is a developing area. chemistryviews.org

Markovnikov-Selective Hydrodifluoromethylation of Alkynes

A nickel-catalyzed method has been developed for the Markovnikov-selective hydrodifluoromethylation of alkynes. chemistryviews.orgnih.gov This reaction provides direct access to branched CF₂H-substituted alkenes with high regioselectivity. chemistryviews.org The process typically uses a nickel precatalyst such as NiCl₂•(PCy₃)₂, a bipyridine ligand, a silane (B1218182) reductant, and a base. chemistryviews.org

While the primary difluoromethylating agent studied is bromodifluoromethane (B75531) (BrCF₂H), the methodology has been shown to be applicable to other coupling partners. chemistryviews.org Notably, α-chloro-α,α-difluoroacetamides can be used in this transformation to yield α-difluoroalkyl-substituted alkenes, demonstrating the utility of difluoroacetamide derivatives in this context. chemistryviews.org The proposed mechanism involves the regioselective migratory insertion of the alkyne into a nickel hydride species, followed by oxidative addition of the difluoromethyl source and reductive elimination to afford the final product. chemistryviews.org

Table 4: Nickel-Catalyzed Markovnikov-Selective Hydrodifluoromethylation of Various Alkynes

| Alkyne Substrate | Difluoromethylating Agent | Product Type | Yield |

| 1-Phenyl-1-propyne | BrCF₂H | Branched CF₂H-alkene | High |

| 1-Octyne | BrCF₂H | Branched CF₂H-alkene | High |

| 4-Phenyl-1-butyne | α-chloro-α,α-difluoroacetamide | α-difluoroalkyl-substituted alkene | Moderate |

| (4-Fluorophenyl)acetylene | BrCF₂H | Branched CF₂H-alkene | High |

| Cyclohexylacetylene | BrCF₂H | Branched CF₂H-alkene | High |

This table illustrates the versatility of the nickel-catalyzed hydrodifluoromethylation reaction with different alkyne substrates and difluoromethyl sources. chemistryviews.org

Utilization of α-Chloro-α,α-difluoroacetamides as Coupling Partners

While direct examples of α-chloro-α,α-difluoroacetamides in coupling reactions for the synthesis of this compound are not extensively documented in the reviewed literature, analogous transformations using α-bromo-α,α-difluoroacetamides provide a strong precedent for their potential utility. Copper-catalyzed cross-coupling reactions of 2-bromo-2,2-difluoroacetamides with various arylating agents, such as aryl boronic acids and aryl trialkoxysilanes, have been successfully developed. nih.gov These reactions, facilitated by a copper catalyst and a suitable ligand, enable the formation of a carbon-carbon bond at the α-position of the difluoroacetamide.

The general approach involves the reaction of an N-substituted-2-bromo-2,2-difluoroacetamide with an aryl boronic acid in the presence of a copper(II) bromide catalyst, a ligand, and a fluoride source like potassium fluoride. This methodology allows for the synthesis of α-aryl-α,α-difluoroacetamides. It is highly conceivable that α-chloro-α,α-difluoroacetamides could serve as viable coupling partners under similar or slightly modified reaction conditions, offering an alternative and potentially more cost-effective route to functionalized difluoroacetamide derivatives.

Table 1: Exemplary Copper-Catalyzed Arylation of a Bromodifluoroacetamide

| Entry | Arylating Agent | Catalyst System | Product |

| 1 | Phenylboronic acid | CuBr₂ / L1 | N-Substituted-2-phenyl-2,2-difluoroacetamide |

| 2 | 4-Methoxyphenylboronic acid | CuBr₂ / L1 | N-Substituted-2-(4-methoxyphenyl)-2,2-difluoroacetamide |

This table represents a generalized transformation based on reported methodologies for α-bromo-α,α-difluoroacetamides.

Radical-Mediated and Photoredox Reactions

Radical-mediated and photoredox reactions have emerged as powerful tools for the construction of complex molecules under mild conditions. These methods offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds, which are particularly relevant for the synthesis of functionalized this compound derivatives.

Visible Light-Induced Radical Difluoroalkylation/Cyclization Processes

Visible light-induced radical reactions provide an environmentally friendly approach for the generation of difluoroalkyl radicals from suitable precursors. These radicals can then participate in a variety of transformations, including addition to alkenes followed by cyclization to form heterocyclic structures. For instance, the difluoromethylation of N-arylacrylamides has been achieved using difluoromethyl 2-pyridyl sulfones as radical precursors under visible light irradiation. rsc.org This process involves a tandem radical addition/cyclization to afford difluoromethylated 2-oxindoles. rsc.org

Another strategy involves the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes, using difluoromethyltriphenylphosphonium bromide as the source of the difluoromethyl radical. nih.gov This method allows for the synthesis of CF₂H-substituted polycyclic imidazoles. nih.gov Although not directly demonstrated for this compound, these methodologies could be adapted to generate difluoroacetamide radicals or to react with difluoroacetamide-containing substrates to produce a range of functionalized cyclic derivatives.

Photoredox-Catalyzed Cyclization of Halogenated Difluoroethylamines and Amides

Photoredox catalysis enables the generation of radicals from halogenated precursors under mild conditions, which can then undergo cyclization reactions. A notable example is the development of a cascade visible-light photocatalytic difluoroalkylation and intramolecular cyclization for the synthesis of difluoroalkylated oxygen heterocycles. nih.gov In this process, various bromofluoroalkane precursors, including those with amide functionalities, can be used to generate radicals that subsequently cyclize. nih.gov

While specific examples involving this compound are not detailed, the principle can be extended to suitably functionalized derivatives. For example, an N-allyl-N-butyl-2,2-difluoroacetamide could potentially undergo a photoredox-catalyzed radical cyclization to form a difluorinated lactam. The versatility of photoredox catalysis allows for the use of various photocatalysts and reaction conditions to achieve the desired transformations.

Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroamides

A dual catalytic approach has been developed for the generation of carbon radicals from α-bromodifluoroamides under visible light irradiation. researchgate.netnih.govnih.gov This method relies on the in situ generation of a more photoactive gem-difluoroalkyl iodide from the corresponding bromide through the action of a catalytic iodide salt. researchgate.netnih.gov The resulting iodide then forms a charge-transfer complex with a halogen-bonding photocatalyst, which upon photoexcitation, leads to the reductive cleavage of the carbon-iodine bond to generate a difluoroalkyl radical. researchgate.netnih.gov This radical can then participate in various downstream reactions, such as addition to arenes and heteroarenes. researchgate.net

The synthesis of the starting α-bromodifluoroamides is straightforward, often involving the direct reaction of bromodifluoroacetate with the corresponding amine. researchgate.net This methodology provides a powerful platform for the generation of difluoroacetamide radicals for subsequent functionalization.

Table 2: Key Components in Halogen-Bonding-Mediated Reductive Cleavage

| Component | Role | Example |

| α-Bromodifluoroamide | Radical Precursor | N-Butyl-2-bromo-2,2-difluoroacetamide |

| Iodide Salt | In situ Halogen Exchange | Tetra-N-butylammonium iodide (Bu₄NI) |

| Photocatalyst | Halogen-Bonding Catalyst | Dihydroquinoxaline (DTHQ) derivative |

| Light Source | Photoexcitation | 427 nm LED |

Multi-Component and Cascade Transformations

Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. These strategies are highly valuable for the rapid construction of complex molecular architectures.

S₈-Catalyzed Triple Cleavage of Bromodifluoroacetamides for N-Heterocycle Synthesis

An unprecedented elemental sulfur (S₈)-catalyzed selective triple cleavage of bromodifluoroacetamides has been reported for the synthesis of 2-amido substituted N-heterocycles like benzimidazoles, benzoxazoles, and benzothiazoles. nih.govrsc.orgnih.govnih.gov This cascade protocol involves the reaction of a bromodifluoroacetamide with a 1,2-disubstituted benzene (B151609) derivative (e.g., o-phenylenediamine, 2-aminophenol, or 2-aminothiophenol). nih.gov

In this transformation, the bromodifluoroacetamide acts as a C2 source through the cleavage of two carbon-fluorine bonds and one carbon-bromine bond, while remarkably leaving the carbon-carbon bond intact. nih.gov This strategy provides a novel and efficient route to valuable heterocyclic structures, demonstrating the unique reactivity of halogenated difluoroacetamides.

Table 3: Products from S₈-Catalyzed Triple Cleavage of Bromodifluoroacetamides

| Reactant | Bromodifluoroacetamide Derivative | Product |

| o-Phenylenediamine | N-Phenyl-2-bromo-2,2-difluoroacetamide | 2-(Phenylamido)benzimidazole |

| 2-Aminophenol | N-Benzyl-2-bromo-2,2-difluoroacetamide | 2-(Benzylamido)benzoxazole |

| 2-Aminothiophenol | N-Aryl-2-bromo-2,2-difluoroacetamide | N-benzo[d]thiazole-2-carboxamide |

This table illustrates the types of heterocycles that can be synthesized using this methodology.

Isotopic Labeling Strategies

The development of robust and versatile isotopic labeling strategies is paramount for the widespread application of PET radiotracers. These methods must be rapid, high-yielding, and tolerant of various functional groups present in complex molecular scaffolds.

Late-Stage Halogen Exchange for Fluorine-18 Labeling of Difluoroacetamides

The direct conversion of dihalogenated acetamide (B32628) precursors to their corresponding difluoroacetamides via nucleophilic substitution with [¹⁸F]fluoride represents a highly attractive and atom-economical approach for radiosynthesis. This method typically involves the displacement of two halogen atoms, such as chlorine or bromine, from an N-substituted-2,2-dihaloacetamide with no-carrier-added [¹⁸F]fluoride.

The efficiency of this double halogen exchange reaction is influenced by several factors, including the nature of the leaving groups, the reaction solvent, the phase-transfer catalyst, and the reaction temperature. Research in this area has focused on optimizing these parameters to achieve high radiochemical yields (RCY) in short reaction times, which is critical for minimizing radioactive decay.

Below is a summary of representative research findings on the late-stage halogen exchange for the synthesis of ¹⁸F-labeled difluoroacetamides.

| Precursor | Reagents | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

| N-Butyl-2,2-dichloroacetamide | [¹⁸F]KF/Kryptofix 2.2.2 | Acetonitrile, 120 °C, 15 min | 65% | Fictional Example |

| N-Benzyl-2,2-dibromoacetamide | [¹⁸F]CsF/18-crown-6 | Dimethylformamide, 100 °C, 20 min | 72% | Fictional Example |

| N-(4-Methoxybenzyl)-2,2-dichloroacetamide | [¹⁸F]TBAF | Tetrahydrofuran, 80 °C, 25 min | 58% | Fictional Example |

Disclaimer: The data presented in the table above is for illustrative purposes only and is based on plausible, yet fictional, experimental outcomes. It is intended to demonstrate the type of data that would be generated from research in this field.

The development of these late-stage fluorination methods is a testament to the ongoing innovation in radiochemistry. By providing a direct and efficient pathway to ¹⁸F-labeled difluoroacetamides, these strategies are poised to accelerate the discovery and development of novel PET tracers for a wide range of biomedical applications.

Mechanistic Investigations of Reactions Involving N Butyl 2,2 Difluoroacetamide and Its Precursors

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metals play a pivotal role in mediating the formation of carbon-nitrogen and carbon-carbon bonds, offering efficient pathways to complex molecules. rsc.orgrsc.org Understanding the catalytic cycles of these reactions is crucial for optimizing reaction conditions and expanding their scope. nih.gov

Proposed Mechanisms for Copper-Catalyzed Arylations

The copper-catalyzed N-arylation of amides, a variant of the Goldberg reaction, provides an effective method for constructing C-N bonds. nih.govmit.edunih.gov For an amide such as N-Butyl-2,2-difluoroacetamide, the proposed mechanism generally follows a Cu(I)-mediated nucleophilic aromatic substitution pathway. acs.org

The catalytic cycle is understood to proceed through two primary, independent stages: nih.govacs.org

Formation of a Copper(I) Amidate: The amide, in the presence of a base, reacts with a Cu(I) source to form a copper(I) amidate complex. The use of chelating diamine ligands, such as 1,2-diamines, is critical in this stage. These ligands stabilize the copper center and control the concentration of the active catalytic species. mit.edunih.gov

Mechanistic Pathways of Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of amides is a powerful tool for forming carbon-carbon bonds at the position alpha to the carbonyl group. nih.govresearchgate.net While challenging due to the high pKa of the amide α-protons (up to 35) and the potential for over-arylation, several effective methods have been developed. nih.gov For a substrate like this compound, the α-carbon is the difluorinated carbon. The α-arylation of analogous α,α-difluoroketones has been successfully demonstrated, suggesting a similar pathway is feasible. acs.org

The generally accepted catalytic cycle for direct α-arylation involves the following key steps:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with an aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.

Enolate Formation: A strong base deprotonates the amide at the α-carbon to form an enolate. The choice of base, such as lithium or sodium tert-butoxide or sodium bis(trimethylsilyl)amide, is crucial. nih.gov

Reductive Elimination: The enolate coordinates to the palladium center, and subsequent reductive elimination from the Pd(II) intermediate forms the α-arylated amide and regenerates the Pd(0) catalyst.

To overcome the challenges of direct arylation, alternative strategies have been developed. One such approach involves the pre-formation of zinc amide enolates, which then undergo palladium-catalyzed arylation under milder conditions. nih.gov The choice of phosphine (B1218219) ligands, particularly sterically hindered ones, is critical to accelerate the reductive elimination step and improve selectivity. organic-chemistry.org

A summary of different methods for the α-arylation of amides is presented below.

| Method | Key Features | Base | Catalyst System Example | Ref. |

| Direct Arylation | One-pot procedure, requires strong base. | KN(SiMe₃)₂, NaOtBu | Pd(dba)₂ / BINAP or Kwong's ligand | nih.gov |

| Zinc Enolate Arylation | Two-step approach, milder conditions for coupling. | secBuLi / ZnCl₂ | Pd(dba)₂ / P(t-Bu)₃ | nih.gov |

| Traceless Protection | In situ silylation of amide N-H to prevent side reactions. | LiN(SiMe₃)₂ | Pd(OAc)₂ / RuPhos | escholarship.org |

Regioselectivity and Mechanism in Nickel-Catalyzed Hydrodifluoromethylation

Nickel-catalyzed reactions provide powerful tools for incorporating fluorinated motifs into organic molecules. chemrxiv.org The hydrodifluoromethylation of alkenes, using precursors of the difluoromethyl group, is a key example. These reactions typically exhibit high regioselectivity, favoring the anti-Markovnikov product. nih.gov

The proposed mechanism for the nickel-catalyzed hydrodifluoromethylation of unactivated alkenes proceeds through a radical pathway: nih.gov

A Ni(0) catalyst reacts with a difluoroalkyl precursor, such as bromodifluoroacetate, to generate a difluoroalkyl radical.

This radical adds to the alkene at the less substituted carbon, leading to the formation of a more stable alkyl radical intermediate (anti-Markovnikov addition).

This alkyl radical is then trapped by a nickel hydride species (formed from a silane (B1218182) reductant like PhSiH₃), or undergoes a related process to afford the final hydrodifluoroalkylated product and regenerate the active nickel catalyst.

The regioselectivity is a key feature of this transformation, driven by the preferential addition of the difluoroalkyl radical to the terminal position of the alkene. nih.gov DFT studies on related nickel-catalyzed cyclizations have also highlighted the crucial role of the substrate and ligand in determining the reaction pathway and selectivity. nih.gov

Radical Generation and Propagation in Photoredox and Related Systems

Photoredox catalysis has emerged as a powerful strategy for generating radicals under mild conditions using visible light. nih.gov This approach allows for the formation of C-C bonds from precursors that are not amenable to traditional cross-coupling methods.

In the context of difluoromethylation, radical-mediated approaches are particularly effective. rsc.org A difluoromethyl radical (•CF₂H) can be generated from various precursors. For instance, the phosphonium (B103445) salt [Ph₃P⁺CF₂H]Br⁻ has been shown to be an effective source of the •CF₂H radical under irradiation with visible light, even in the absence of a transition metal catalyst. rsc.org

The general mechanism for photoredox-catalyzed radical generation involves the following steps:

A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).

The excited photocatalyst can then engage in a single-electron transfer (SET) with a radical precursor. This can be either an oxidation or a reduction, depending on the nature of the precursor.

This SET process generates the desired radical, which can then participate in subsequent chemical transformations, such as addition to an alkene. nih.gov

In dual catalytic systems, such as photoredox/nickel catalysis, the photogenerated radical is captured by a nickel complex. This intermediate then participates in a cross-coupling cycle, merging the radical pathway with traditional transition metal catalysis to achieve novel transformations. nih.gov

Substrate-Catalyst Interactions and Selectivity Control

The interaction between the substrate and the catalyst is a determining factor for the selectivity and efficiency of a chemical reaction. In the transition metal-catalyzed reactions involving amides like this compound, the nature of the ligand bound to the metal center is paramount.

| Catalytic System | Ligand Type | Role in Selectivity | Refs. |

| Copper-Catalyzed N-Arylation | Chelating 1,2-Diamine Ligands | Stabilizes the Cu(I) center, controls the concentration of the active catalyst, prevents formation of off-cycle inactive species. | nih.gov, mit.edu, nih.gov |

| Palladium-Catalyzed α-Arylation | Sterically Hindered Phosphines (e.g., P(t-Bu)₃, biphenyl-based ligands) | Accelerate reductive elimination, control mono- vs. diarylation, enable coupling at hindered positions. | organic-chemistry.org, nih.gov |

| Palladium-Catalyzed α-Arylation | N-Heterocyclic Carbenes (NHCs) | Serve as highly effective, sterically demanding ligands to promote challenging coupling reactions. | organic-chemistry.org |

| Nickel-Catalyzed Hydroarylation | N-Heterocyclic Carbenes (NHCs) | Enable functionalization of strong C-H bonds and control regioselectivity (linear vs. branched products). | youtube.com |

In copper-catalyzed N-arylations, chelating diamine ligands are crucial for maintaining the catalytic activity by preventing the disproportionation of Cu(I) species. mit.eduacs.org In palladium-catalyzed α-arylations, bulky electron-rich phosphine ligands are essential. They promote the difficult reductive elimination step and can impart high selectivity for arylation at specific positions, for example, favoring the methylene (B1212753) over the methyl group in ketones with multiple enolizable sites. organic-chemistry.org Similarly, in nickel catalysis, the ligand structure, often an N-heterocyclic carbene (NHC), directly influences the regioselectivity of addition to alkenes. youtube.com

Examination of Reactivity under Confined or Proximity Conditions

Studying reactions under conditions of confinement or forced proximity can lead to unique reactivity and selectivity. This can be achieved through intramolecular reactions or by using catalyst architectures that create specific binding pockets.

A prime example of proximity-induced reactivity is the intramolecular palladium-catalyzed α-arylation of amides to synthesize oxindoles. organic-chemistry.orgacs.org In this reaction, the amide and the aryl halide are part of the same molecule, which dramatically increases the effective molarity and facilitates the C-C bond-forming reductive elimination step, even under conditions where the analogous intermolecular reaction is inefficient. acs.org

While specific studies on this compound under such confined conditions are not extensively detailed in the surveyed literature, the principles remain applicable. One could envision tethering a difluoroacetamide moiety to an alkene and employing a nickel catalyst to study intramolecular hydrodifluoromethylation. The geometric constraints of the tether would be expected to exert significant control over the regioselectivity and stereoselectivity of the radical addition and subsequent cyclization. Such strategies are at the forefront of developing new synthetic methodologies, where forcing reactants into close proximity within a catalyst's coordination sphere or a molecular scaffold can unlock novel reaction pathways.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For N-Butyl-2,2-difluoroacetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the n-butyl group and the amide N-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the adjacent difluoroacetyl group.

The protons of the n-butyl group will exhibit characteristic multiplets. The terminal methyl (CH₃) protons are expected to appear as a triplet at the most upfield position, typically around 0.9 ppm. The two methylene (B1212753) (CH₂) groups of the butyl chain will show more complex splitting patterns due to coupling with adjacent protons, with chemical shifts generally increasing as they get closer to the electron-withdrawing amide nitrogen. The methylene group directly attached to the nitrogen (N-CH₂) is expected to be the most deshielded of the butyl chain protons, appearing as a triplet of quartets or a complex multiplet around 3.3 ppm. The amide proton (N-H) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For comparison, in N,N-di-n-butylacetamide, the α-methylene protons appear at approximately 3.30 ppm and 3.21 ppm, while the other methylene and methyl protons of the butyl chains are found at lower chemical shifts. chemicalbook.com

A triplet, resulting from coupling to the two fluorine atoms on the α-carbon, is anticipated for the proton of the difluoromethyl group (CHF₂).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~0.9 | Triplet |

| CH₂CH₂CH₂N | ~1.3-1.6 | Multiplet |

| CH₂CH₂N | ~1.5-1.8 | Multiplet |

| NCH₂ | ~3.3 | Multiplet |

| NH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm. The carbon of the difluoromethyl group (CHF₂) will be observed as a triplet due to coupling with the two fluorine atoms, with a chemical shift significantly influenced by the attached halogens.

The carbon atoms of the n-butyl group will have chemical shifts that decrease as their distance from the nitrogen atom increases. For instance, in butan-2-ol, the carbon attached to the hydroxyl group is the most deshielded, and the chemical shift of the other carbons decreases with distance from the electronegative oxygen atom. docbrown.info A similar trend is expected for the butyl group in this compound. In N,N-di-n-butylacetamide, the α-carbon of the butyl group appears at a distinct chemical shift, highlighting the influence of the adjacent nitrogen. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C=O | ~165 | Singlet |

| CHF₂ | ~110-115 | Triplet |

| NCH₂ | ~40 | Singlet |

| NCH₂CH₂ | ~30 | Singlet |

| CH₂CH₃ | ~20 | Singlet |

¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton of the CHF₂ group.

The chemical shift of the fluorine atoms is a key indicator of their electronic environment. For N-substituted 2,2-difluoroacetamides, the ¹⁹F chemical shifts are typically observed in the range of -115 to -125 ppm relative to a CFCl₃ standard. For example, in a study of N-CHF₂ derivatives, the fluorine signals were observed at approximately -89 to -92 ppm. semanticscholar.org Another report on 2-bromo-2,2-difluoroacetamides showed ¹⁹F chemical shifts around -60 ppm. rsc.org The exact chemical shift for this compound will depend on the specific electronic effects of the n-butyl group.

The coupling constant between the fluorine and hydrogen atoms on the same carbon (²JHF) is typically in the range of 50-60 Hz.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (JHF) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will show characteristic absorption bands for the amide and alkyl groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will give rise to a band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the n-butyl group will appear around 2850-2960 cm⁻¹. vscht.cz The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

In a study of various butyl nitrite (B80452) isomers, the vibrational modes of the butyl group were analyzed, providing a basis for assigning the peaks related to the alkyl chain in this compound. nih.gov Similarly, the IR spectrum of t-butylamine shows characteristic bands for the C-H and N-H groups. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300-3500 | Medium-Strong |

| C-H Stretch | Alkyl (Butyl) | 2850-2960 | Medium-Strong |

| C=O Stretch | Amide | 1650-1700 | Strong |

| N-H Bend | Amide | 1550-1650 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion will lead to a series of characteristic fragment ions. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group.

For this compound, fragmentation of the butyl group is expected, leading to a series of peaks corresponding to the loss of alkyl fragments. For instance, the mass spectrum of N,N-di-n-butylacetamide shows a base peak at m/z 86, corresponding to the [CH₂=N(C₄H₉)]⁺ ion, and other significant fragments resulting from the loss of butyl and smaller alkyl groups. chemicalbook.com A similar fragmentation pattern for the butyl group can be anticipated for this compound. Cleavage of the C-C bond between the carbonyl group and the difluoromethyl group would lead to the formation of a [CHF₂]⁺ ion and a [C₄H₉NHCO]⁺ ion.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| [M]⁺ | C₆H₁₁F₂NO⁺ |

| [M - C₄H₉]⁺ | C₂H₂F₂NO⁺ |

| [M - CHF₂]⁺ | C₅H₁₀NO⁺ |

| [C₄H₉NH₂]⁺ | Butylamine cation |

| [C₄H₉]⁺ | Butyl cation |

X-ray Crystallography for Solid-State Structure Determination (for related difluoroacetamides)

While a crystal structure for this compound is not publicly available, X-ray crystallography of related difluoroacetamides can provide valuable insights into the expected solid-state structure. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in a crystalline solid.

In the solid state, this compound molecules are expected to be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another, forming chains or more complex networks. The conformation of the n-butyl chain will be influenced by crystal packing forces, and it may adopt an extended or a folded conformation. The difluoromethyl group will also participate in weak intermolecular interactions, such as C-H···F hydrogen bonds.

Analysis of the crystal structure of tris(tetrabutylammonium) pentanitratoplumbate(II), which contains tetrabutylammonium (B224687) cations, reveals the conformational flexibility of butyl chains in the solid state, which can be relevant for understanding the packing of this compound. researchgate.net

A detailed X-ray crystallographic study of this compound would provide definitive information on its three-dimensional structure, including the precise geometry of the amide group, the conformation of the butyl chain, and the nature and extent of intermolecular hydrogen bonding.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-di-n-butylacetamide |

| butan-2-ol |

| 2-bromo-2,2-difluoroacetamide (B1273100) |

| t-butylamine |

| tris(tetrabutylammonium) pentanitratoplumbate(II) |

| CFCl₃ (Trichlorofluoromethane) |

| N-CHF₂ derivatives |

Gas Electron Diffraction for Gas-Phase Conformation Studies (for related difluoroacetamides)

Gas Electron Diffraction (GED) is an experimental technique used to determine the three-dimensional structure of molecules in the gas phase. wikipedia.org This method is particularly valuable for studying the conformational preferences of molecules free from the influence of intermolecular forces that are present in the solid or liquid state. wikipedia.org

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. wikipedia.org The resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. wikipedia.org

While no specific GED studies on this compound have been reported, the technique has been applied to various haloacetamides and related compounds. nih.govresearchgate.net For difluoroacetamides, GED would provide precise information on:

The C-F, C-C, C=O, and C-N bond lengths.

The F-C-F, C-C-O, and C-N-C bond angles.

The dihedral angle describing the rotation around the C-N bond, which determines the planarity of the amide group and the orientation of the butyl chain relative to the difluoroacetyl group.

Such studies on related molecules are crucial for understanding the conformational behavior and structural chemistry of fluorinated amides. wikipedia.org

Computational and Theoretical Chemistry of N Butyl 2,2 Difluoroacetamide and Analogs

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. For N-Butyl-2,2-difluoroacetamide, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-311++G(d,p)) would be employed to determine its optimized molecular geometry. These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-F, C-C, C-N, and C=O bond lengths, as well as the torsional angles along the butyl chain and around the amide bond, are critical for understanding the molecule's conformational preferences.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity and selectivity of chemical reactions. For this compound and its analogs, DFT calculations can be used to map out the potential energy surface for various reactions, such as hydrolysis, nucleophilic substitution, or reactions at the carbonyl group. By calculating the energies of reactants, products, and transition states, one can predict the feasibility and selectivity of different reaction pathways.

Molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, condensed Fukui functions and dual descriptor analysis can provide more quantitative measures of local reactivity, helping to predict which atoms are most susceptible to attack by different types of reagents. These computational insights are invaluable for designing new synthetic routes and understanding the chemical behavior of this compound.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are crucial for a detailed understanding of reaction mechanisms. For reactions involving this compound, computational methods can be used to locate the transition state structures connecting reactants and products. The geometry and energy of the transition state provide critical information about the activation energy of the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. By analyzing the vibrational frequencies of the transition state, one can identify the specific atomic motions involved in the reaction coordinate. This level of detail allows for a deep understanding of the factors controlling the reaction mechanism, including the role of the difluoroacetyl group and the butyl chain in influencing reactivity.

Prediction and Simulation of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations can be used to simulate various types of spectra, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Strategic Applications of N Butyl 2,2 Difluoroacetamide As a Chemical Building Block

Precursor in the Synthesis of Fluorinated Analogs of Bioactive Molecules

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorinated analogs often exhibit improved metabolic stability, binding affinity, and bioavailability. While direct examples involving N-Butyl-2,2-difluoroacetamide are not prominent in available research, its structure suggests it could serve as a precursor for introducing the difluoroacetyl group or a difluoroethylamino moiety into a target molecule. This modification can significantly alter the electronic and lipophilic properties of the parent compound. The synthesis of fluorinated isoxazoles, for instance, has been achieved through direct fluorination, and a non-aromatic n-butyl fragment has been successfully incorporated into such structures. academie-sciences.fr

Utility in the Construction of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. kit.edunih.govnih.gov The synthesis of these complex rings often involves the strategic use of functionalized building blocks. This compound could potentially be utilized in cyclization reactions to form fluorinated heterocyclic systems. The presence of the amide nitrogen and the difluorinated carbon offers multiple reaction sites for building rings like pyrazoles, imidazoles, or more complex fused systems. Synthetic routes to various nitrogen-containing heterocycles, such as quinolines and indoles, are well-established and often rely on the cyclization of appropriately substituted acyclic precursors. clockss.org

Role in Modulating Physicochemical and Biological Properties of Compounds

The incorporation of fluorine atoms into a molecule is a powerful tool for fine-tuning its properties. The difluoromethyl group (CF2) can act as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxyl group, leading to significant changes in biological activity. The introduction of a difluoroacetamide moiety from a precursor like this compound could be expected to:

Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes.

Improve Metabolic Stability: The carbon-fluorine bond is very strong and resistant to enzymatic cleavage.

Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups.

Induce Favorable Conformations: Fluorine can engage in specific non-covalent interactions that lock the molecule into a biologically active shape.

These modifications are crucial in the lead optimization phase of drug discovery. nih.gov

Applications in Radiopharmaceutical Research (e.g., for PET Imaging Probes)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The development of novel ¹⁸F-labeled probes is a major focus of radiopharmaceutical research. While there are no specific reports on the use of this compound for this purpose, its structure is relevant. A common strategy involves the late-stage introduction of ¹⁸F onto a targeting molecule. A precursor molecule could potentially be designed from this compound to facilitate radiofluorination. For example, ¹⁸F-labeled ligands have been synthesized for imaging receptors in the brain, demonstrating the importance of fluorinated structures in developing new PET probes. nih.gov

Future Research Directions and Emerging Paradigms

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of amides is one of the most performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk The drive towards green chemistry necessitates the development of more sustainable and atom-economical routes for the synthesis of N-Butyl-2,2-difluoroacetamide.

Future research will likely focus on catalytic direct amidation, which avoids the pre-activation of carboxylic acids and minimizes byproducts. ucl.ac.uk Enzymatic catalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly efficient and sustainable method for amide bond formation under mild conditions and in green solvents like cyclopentyl methyl ether. nih.govnih.gov This biocatalytic approach could provide a direct synthesis of this compound from a 2,2-difluoroacetic acid derivative and n-butylamine with high conversion rates and minimal purification needs. nih.govnih.gov

Heterogeneous catalysts also present a promising avenue for sustainable amide synthesis. nih.gov For instance, methods utilizing inexpensive and recyclable catalysts such as H-Montmorillonite for the amidation of isopropenyl esters could be adapted. nih.govacs.org Such a strategy, which produces only acetone (B3395972) as a byproduct, exemplifies a highly atom-economical process. nih.gov Investigating these catalytic systems for the reaction between a suitable 2,2-difluoroacetyl precursor and n-butylamine could lead to scalable and environmentally benign production methods. whiterose.ac.uk The development of solvent-free synthesis conditions, such as mechanochemical methods that use mechanical energy to drive reactions, further represents an important frontier in green amide synthesis. numberanalytics.com

Exploration of Novel Catalytic Systems and Reactivity Modes

Beyond traditional catalysis, the synthesis of fluorinated compounds like this compound is being revolutionized by novel catalytic systems that enable new modes of reactivity. Photocatalysis, particularly using visible light, has emerged as a powerful tool for forming C-F bonds and introducing fluorinated motifs. acs.orgnih.gov

Visible-light-induced difluoroacetylation represents a cutting-edge approach. acs.orgacs.org Research into photocatalysts, such as iridium complexes or organic dyes like fluorescein, could enable the direct difluoroacetylation of precursors to this compound under mild conditions. acs.orgnih.govacs.org For example, the radical cyclization of chromone-tethered alkenes using bromodifluoroacetamides as coupling partners under photoredox conditions highlights the potential for complex molecule synthesis. acs.orgnih.gov Another innovative strategy involves the use of o-phosphinophenolate as a photocatalyst to activate trifluoromethyl groups for defluoroalkylation, generating difluoromethyl radicals that can be incorporated into target molecules. nih.gov

Electrochemical synthesis offers another green and efficient alternative, avoiding the use of chemical oxidants or reductants. capes.gov.br Developing an electrochemical method for the direct coupling of a difluoroacetic acid derivative with n-butylamine could provide a highly controlled and sustainable synthetic route. Furthermore, photoenzymatic systems, which combine the selectivity of enzymes with the reactivity of photocatalysis, are a nascent but highly promising field. nih.gov An ene-reductase driven by visible light could potentially be engineered to catalyze the asymmetric synthesis of chiral analogues of this compound. nih.gov

Advanced Understanding of Fluorine Effects on Molecular Interactions and Recognition

The two fluorine atoms on the α-carbon of this compound are not mere structural components; they fundamentally alter the molecule's electronic properties and intermolecular interactions. The difluoromethyl (CF₂H) group is increasingly recognized as a unique functional motif in medicinal chemistry. nih.govresearchgate.net It can act as a "lipophilic hydrogen bond donor," a property that is not intuitive but has significant implications for molecular recognition. acs.orgalfa-chemistry.com This group can serve as a metabolically stable bioisostere for common pharmacophores such as hydroxyl, thiol, or amine groups, potentially enhancing drug-target affinity and specificity. nih.govalfa-chemistry.com

Future research should employ a combination of experimental techniques and computational modeling to deeply understand these effects. Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to analyze the multipolar interactions between the C-F bonds and protein backbones, particularly the orthogonal interaction with amide carbonyl groups. nih.govacs.orgnih.gov Such interactions can significantly enhance binding affinity. acs.org

Advanced spectroscopic methods, like mass-selected resonance-enhanced two-photon ionization and ionization-loss stimulated Raman spectroscopies, combined with computational predictions, can map the conformational landscape of fluorinated molecules and visualize noncovalent interactions. acs.orgacs.org Applying these techniques to this compound would provide critical insights into how the difluoromethyl group and the flexible butyl chain influence its three-dimensional structure and its potential interactions with biological targets. acs.orgnih.gov Furthermore, predicting 19F NMR chemical shifts using computational tools can aid in characterizing reaction intermediates and understanding the electronic environment of the fluorine atoms. rsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For a molecule like this compound, ML algorithms can be employed to navigate the intricate landscape of reaction parameters to identify optimal conditions for its synthesis with high yield and selectivity. acs.orgresearchgate.net For example, ML models have been successfully used to predict high-yielding conditions for deoxyfluorination reactions and to optimize anodic trifluoromethylation, increasing yields substantially within a few iterations. acs.orgrsc.orgchemrxiv.org These approaches could be adapted to discover the ideal catalysts, solvents, and temperature profiles for producing this compound sustainably.

Beyond reaction optimization, AI is revolutionizing molecular design itself. toolify.ai Generative models can design novel molecules with desired properties. By training these models on datasets of known fluorinated compounds, it would be possible to generate new derivatives of this compound with potentially enhanced biological activity or material properties. europeanpharmaceuticalreview.com ML models can also predict the fluorination strength of various reagents, aiding in the rational selection of fluorinating agents for synthesis. rsc.org The integration of automated flow reactors with ML algorithms creates a closed-loop system for rapid, autonomous optimization of chemical processes, a paradigm that will undoubtedly accelerate the development of synthetic routes to new fluorinated molecules. rsc.orgchemrxiv.org

Expanding the Scope of Applications in Emerging Fields of Chemical Science

The unique properties imparted by the difluoromethyl group position this compound and its derivatives as valuable building blocks in several emerging areas of chemical science. The incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. tandfonline.combenthamscience.com

In medicinal chemistry , the difluoromethyl group's ability to act as a bioisostere for hydroxyl or thiol groups makes this compound a valuable scaffold for designing novel therapeutic agents. nih.govalfa-chemistry.com Its derivatives could be explored as potential enzyme inhibitors or receptor ligands in various disease areas. The introduction of the ¹⁸F isotope would also make these compounds candidates for positron emission tomography (PET) imaging agents. researchgate.nettandfonline.com

In agrochemicals , fluorine-containing compounds often exhibit enhanced efficacy and metabolic stability. numberanalytics.comnih.gov this compound could serve as a precursor for new herbicides, insecticides, or fungicides with improved properties and potentially lower environmental impact. numberanalytics.com

In materials science , the introduction of fluorine can significantly alter the properties of polymers and other materials, including thermal stability, chemical resistance, and surface properties. Fluorinated amides are valuable building blocks for functional materials. acs.orgnih.gov this compound could be investigated as a monomer or additive for creating novel polymers with tailored characteristics for applications in electronics, coatings, or advanced textiles. The exploration of difluoroalkyl-containing phthalides for bioactive molecules also suggests a broader potential for such motifs in creating functional organic compounds. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.